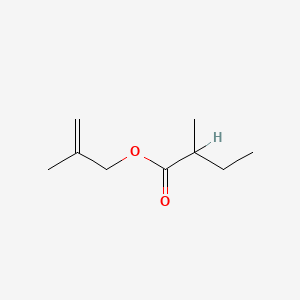
2-Methylallyl 2-methylbutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylallyl 2-methylbutyrate is an organic ester compound with the molecular formula C9H16O2. It is known for its pleasant fruity odor and is often used in the fragrance and flavor industry. The compound is also referred to as 2-methylbutanoic acid 2-methyl-2-propenyl ester .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylallyl 2-methylbutyrate can be synthesized through esterification reactions. One common method involves the reaction of 2-methyl-2-propen-1-ol with 2-methylbutanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Methylallyl 2-methylbutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: 2-Methylbutanoic acid or 2-methylbutanal.
Reduction: 2-Methyl-2-propen-1-ol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-Methylallyl 2-methylbutyrate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Widely used in the fragrance and flavor industry due to its pleasant odor.
Mechanism of Action
The mechanism of action of 2-methylallyl 2-methylbutyrate involves its interaction with various molecular targets. In biological systems, the ester can be hydrolyzed by esterases to produce 2-methyl-2-propen-1-ol and 2-methylbutanoic acid. These metabolites can then participate in further biochemical reactions, influencing metabolic pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-Methylbutyl 2-methylbutanoate: Another ester with a similar fruity odor, used in fragrances and flavors.
2-Methylbutyl acetate: Known for its pleasant smell and used in the flavor industry.
2-Methylbutyl isovalerate: Used in perfumes and as a flavoring agent.
Uniqueness
2-Methylallyl 2-methylbutyrate is unique due to its specific molecular structure, which imparts distinct olfactory properties. Its synthesis and reactivity also differ from other similar esters, making it valuable in specific industrial applications .
Properties
CAS No. |
83783-90-8 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
2-methylprop-2-enyl 2-methylbutanoate |
InChI |
InChI=1S/C9H16O2/c1-5-8(4)9(10)11-6-7(2)3/h8H,2,5-6H2,1,3-4H3 |
InChI Key |
FSSVRXASHHVANB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)OCC(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[3-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12641680.png)
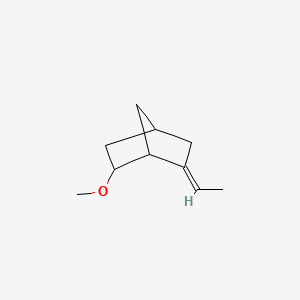

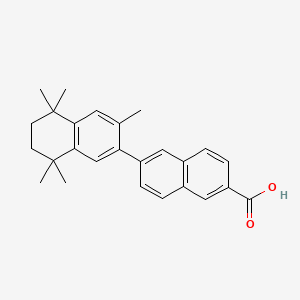


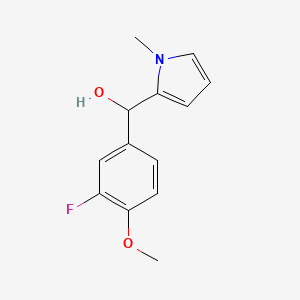
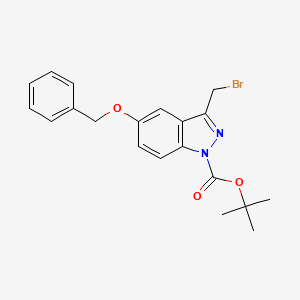
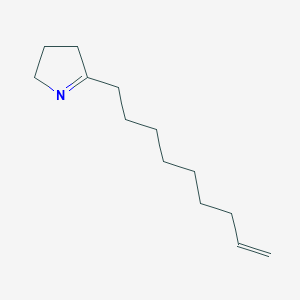
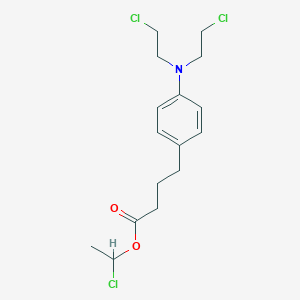

![3-Bromo-1-[(6-methylpyridin-2-yl)methyl]indol-4-amine](/img/structure/B12641747.png)
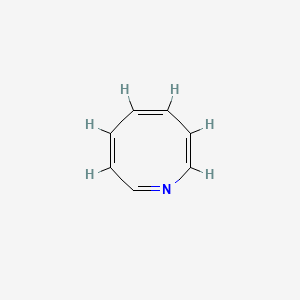
![[(2S)-2-methylbutyl] heptanoate](/img/structure/B12641787.png)
